molecular formula C12H15N3O B5561119 1-Morpholin-4-ylmethyl-1H-benzoimidazole

1-Morpholin-4-ylmethyl-1H-benzoimidazole

Cat. No.: B5561119
M. Wt: 217.27 g/mol
InChI Key: PBSHUGRPQUPJAQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Morpholin-4-ylmethyl-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the introduction of the morpholine moiety. One common synthetic route includes:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Morpholin-4-ylmethyl-1H-benzoimidazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Morpholin-4-ylmethyl-1H-benzoimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Morpholin-4-ylmethyl-1H-benzoimidazole involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The morpholine ring enhances the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

1-Morpholin-4-ylmethyl-1H-benzoimidazole can be compared with other benzimidazole derivatives such as:

  • 2-Methylbenzimidazole
  • 5,6-Dimethylbenzimidazole
  • 2-Phenylbenzimidazole

These compounds share the benzimidazole core but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the morpholine ring in this compound makes it unique, providing distinct advantages in terms of solubility and bioavailability .

Properties

IUPAC Name

4-(benzimidazol-1-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-4-12-11(3-1)13-9-15(12)10-14-5-7-16-8-6-14/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSHUGRPQUPJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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